molecular formula C13H9ClF2O B8031908 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene

1-(Benzyloxy)-5-chloro-2,4-difluorobenzene

Cat. No.: B8031908
M. Wt: 254.66 g/mol
InChI Key: HUUCXKJFBIYLID-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-chloro-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with 1-chloro-2,4-difluorobenzene, which undergoes a reaction with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium on carbon.

    Coupling: Palladium catalysts with appropriate ligands.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Benzoyl derivatives.

    Reduction: Benzyl derivatives.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

1-(Benzyloxy)-5-chloro-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways would depend on the structure of the final bioactive compound derived from it.

Comparison with Similar Compounds

    1-(Benzyloxy)-2,4-difluorobenzene: Lacks the chloro group, which may affect its reactivity and applications.

    1-(Benzyloxy)-5-chloro-2-fluorobenzene: Has only one fluorine atom, potentially altering its chemical properties.

    1-(Benzyloxy)-5-chloro-2,4-dichlorobenzene: Contains additional chloro groups, which could influence its reactivity and toxicity.

Uniqueness: 1-(Benzyloxy)-5-chloro-2,4-difluorobenzene is unique due to the specific combination of benzyloxy, chloro, and difluoro substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations in multiple fields.

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUCXKJFBIYLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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